molecular formula C9H11NO2 B13925378 Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)-

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)-

Cat. No.: B13925378
M. Wt: 165.19 g/mol
InChI Key: WSIGXRHBRQYGEI-UHFFFAOYSA-N
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Description

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzenecarboximidic acid, featuring a methoxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of benzenecarboximidic acid with methanol in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarboximidic acid, N-hydroxy-, methyl ester: This compound has a hydroxy group instead of a methoxy group.

    Benzenecarboximidic acid, N-methyl-, methyl ester: This compound features a methyl group instead of a methoxy group.

Uniqueness

Benzenecarboximidic acid, N-methoxy-, methyl ester, (Z)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy and methyl ester groups make it particularly useful in certain synthetic applications and research contexts.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl N-methoxybenzenecarboximidate

InChI

InChI=1S/C9H11NO2/c1-11-9(10-12-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

WSIGXRHBRQYGEI-UHFFFAOYSA-N

Canonical SMILES

COC(=NOC)C1=CC=CC=C1

Origin of Product

United States

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